(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride (4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158507-62-0
VCID: VC11678738
InChI: InChI=1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
SMILES: COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl
Molecular Formula: C16H20ClNOS
Molecular Weight: 309.9 g/mol

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride

CAS No.: 1158507-62-0

Cat. No.: VC11678738

Molecular Formula: C16H20ClNOS

Molecular Weight: 309.9 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride - 1158507-62-0

Specification

CAS No. 1158507-62-0
Molecular Formula C16H20ClNOS
Molecular Weight 309.9 g/mol
IUPAC Name 1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
Standard InChI Key XPGOQIUWRSGNSA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl
Canonical SMILES COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound consists of two benzyl groups substituted with methoxy (4-OCH3\text{4-OCH}_3) and methylthio (4-SCH3\text{4-SCH}_3) functionalities, linked via a secondary amine that is protonated as a hydrochloride salt. Key identifiers include:

PropertyValueSource
CAS Number1158507-62-0
Molecular FormulaC16H20ClNOS\text{C}_{16}\text{H}_{20}\text{ClNOS}
Molecular Weight309.9 g/mol
Parent Compound (CID)738580

Structural Features

The 2D structure reveals a bifurcated aromatic system:

  • 4-Methoxybenzyl group: A methoxy substituent at the para position enhances electron density on the benzene ring.

  • 4-Methylthiobenzyl group: A methylthio group introduces sulfur-based nucleophilicity and potential metabolic interactions.

  • Amine hydrochloride: The protonated amine improves solubility and stability for storage .

3D conformational analysis (PubChem) highlights steric interactions between the two benzyl groups, influencing reactivity and binding properties .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Formation of the parent amine:

    • Method A: Palladium-catalyzed hydroamination of alkynes with substituted benzylamines (Fig. 2) .

      • Reagents: Substituted phenylmethanamine, Pd nanoparticles, H2O\text{H}_2\text{O} (pH 2).

      • Conditions: Room temperature, 1 hour.

      • Yield: ~80–90% after column chromatography .

    • Method B: Titanium-catalyzed anti-Markovnikov hydroamination (Fig. 4) .

      • Catalyst: [Ind2TiMe2][ \text{Ind}_2\text{TiMe}_2 ] (Ind = indenyl).

      • Conditions: Toluene, 105°C, 3–48 hours.

      • Regioselectivity: Anti-Markovnikov preference (up to 98:2) .

  • Hydrochloride salt formation:

    • Treatment of the free amine with hydrochloric acid in ether yields the crystalline hydrochloride salt .

Industrial Considerations

Scale-up challenges include optimizing regioselectivity in hydroamination and minimizing byproducts during salt formation. Titanium catalysts with sterically demanding ligands (e.g., 2,6-diisopropylphenol) improve yields to >90% in pilot studies .

Physicochemical Properties

PropertyValueSource
Physical StateCrystalline solid
SolubilityWater-soluble
StabilityStable at RT; hygroscopic

The hydrochloride salt’s aqueous solubility (10mg/mL\geq 10 \, \text{mg/mL}) facilitates its use in biological assays . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert gas .

Research Gaps and Future Directions

  • Pharmacological profiling: No in vitro or in vivo studies are reported.

  • Catalytic optimization: Titanium catalysts require lower temperatures for industrial viability .

  • Crystallography: Full X-ray diffraction data are unavailable, limiting conformational analysis.

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